5-bromo-1-ethyl-3-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
Description
5-BROMO-1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C18H18BrNO2 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-[(2-methoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNO2/c1-3-20-16-9-8-13(19)11-14(16)15(18(20)21)10-12-6-4-5-7-17(12)22-2/h4-9,11,15H,3,10H2,1-2H3 |
InChI Key |
DSBBBONDWXFPSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-BROMO-1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine and ethyl bromoacetate.
Formation of Indole Core: The indole core is formed through a cyclization reaction, often catalyzed by a Lewis acid.
Final Steps:
Chemical Reactions Analysis
5-BROMO-1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
5-BROMO-1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 5-BROMO-1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Comparison with Similar Compounds
5-BROMO-1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives:
Similar Compounds: Other indole derivatives include 5-bromoindole, 1-ethyl-2,3-dihydro-1H-indol-2-one, and 3-(2-methoxyphenyl)-1H-indole.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
